molecular formula C19H21N3O4 B093854 Z-Phe-gly-NH2 CAS No. 17187-05-2

Z-Phe-gly-NH2

Cat. No. B093854
CAS RN: 17187-05-2
M. Wt: 355.4 g/mol
InChI Key: HAXZMQQYSRGDTM-INIZCTEOSA-N
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Description

Z-Phe-gly-NH2 is a peptide compound . It is also known as Benzyloxycarbonylglycyl-L-phenylalanine amide . The molecular formula of Z-Phe-gly-NH2 is C19H21N3O4 .


Synthesis Analysis

Z-Phe-gly-NH2 can be synthesized using various methods . One method involves the reaction of ethylenediaminetetraacetic acid, toluene-4-sulfonic acid, D,L-dithiothreitol, and papain in N,N-dimethyl-formamide at 25°C, pH=8, for 0.75 h in an aqueous buffer . This enzymatic reaction yields Z-Phe-gly-NH2 with a yield of 97.5% .


Physical And Chemical Properties Analysis

Z-Phe-gly-NH2 has a molecular weight of 355.39 . More detailed physical and chemical properties might be available in specialized chemical databases or resources .

Scientific Research Applications

  • Peptide Design : Z-Phe-gly-NH2 is used in designing peptides with preferred secondary structures. For instance, its incorporation into tripeptides facilitates the formation of specific types of beta-bends and helical conformations (Busetti et al., 1992).

  • Structural Analysis : This compound aids in analyzing the structural features of peptides. Crystal structures of Z-Gly-Phe-NH2 provide insights into molecular conformations and intermolecular interactions, highlighting differences in conformations compared to unamidated peptides (In et al., 2000).

  • Intracellular Calcium Mobilization : Z-Gly-Phe-NH2 has been shown to mobilize intracellular calcium from organelles, influencing protein synthesis and processing in a calcium-dependent manner. This suggests potential applications in studying intracellular signaling pathways (Brostrom et al., 1994).

  • Enzyme Inhibition Studies : As a substrate of carboxypeptidase A, Z-Gly-Phe-NH2 is useful in understanding enzyme mechanisms and designing enzyme inhibitors (Bartlett et al., 1982).

  • Photocatalytic Hydrogen Evolution : Z-Phe-gly-NH2-based photocatalysts have been developed for photocatalytic hydrogen evolution, highlighting its role in renewable energy research (Gao et al., 2019).

  • Solid-to-Solid Peptide Synthesis : This compound is also significant in enzymatic peptide synthesis studies, showing efficacy in solid-to-solid synthesis models (Chaiwut et al., 2007).

  • Thermal Synthesis of Peptides : It is involved in the thermal synthesis of peptides, indicating its utility in peptide production and purification processes (Matoni & Berndt, 1980).

  • Anti-Corrosion Systems : Z-Phe-gly-NH2 is used in the development of anti-corrosion systems, specifically in epoxy nanocomposites for corrosion protection (Ramezanzadeh et al., 2021).

  • Coordination Polymers Synthesis : The compound is utilized in synthesizing zinc and cadmium coordination polymers, contributing to material science research (Puškarić et al., 2016).

  • Peptide Stability : It has been studied for its role in peptide stabilization against enzymolysis, offering insights into peptide degradation mechanisms (English & Stammer, 1978).

Safety And Hazards

Safety data sheets suggest that exposure to Z-Phe-gly-NH2 should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

Future Directions

The tetrapeptide H-Tyr-D-Arg-Phe-Gly-NH2, closely related to Z-Phe-gly-NH2, has been selected for development as a potential analgesic drug . Recent developments focusing on the stabilization of the C-terminal receptor binding sequence have led to new radiolabeled MG analogs with highly improved tumor uptake and tumor-to-kidney ratio . These developments suggest promising future directions for research and development involving Z-Phe-gly-NH2 and related compounds .

properties

IUPAC Name

benzyl N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c20-17(23)12-21-18(24)16(11-14-7-3-1-4-8-14)22-19(25)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H2,20,23)(H,21,24)(H,22,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXZMQQYSRGDTM-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Phe-gly-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
OY Ogura, MKPYBPH Morgan, KA Walsh… - Enzymes and Proteins …, 1973 - Springer
… Similarly the ratio of KI values for Z-PheGly-NH2 compared with Z-Phe-Gly, Phe-Gly-NH2 and Phe-Gly were lZ. 9, 31.1, and Z9. 4, respectively. …
Number of citations: 0 link.springer.com
J Feder - Biochemistry, 1967 - ACS Publications
… Reversing the position of the amino acids such as in Z-Ala-Gly-NH2, Z-LeuGly-NH2, Z-Ile-Gly-NH2, and Z-Phe-Gly-NH2 resulted in the loss of the enzyme-catalyzed hydrolysis. The …
Number of citations: 73 pubs.acs.org
J Feder, L Brougham, B Wildi - Biochemistry, 1974 - ACS Publications
… The temperature dependence of the Ki for Z-Phe-Gly-NH2 also was determined in the presence of added 0,1 m CaCl2 and essentially identical values were obtained. It should, however…
Number of citations: 56 pubs.acs.org
J Feder, N Aufderheide, BS Wildi - … Symposium Zürich, July 28 to August 1 …, 1976 - Springer
… Similarly the ratio of KI values for Z -PheGly-NH2 compared with Z-Phe-Gly, Phe-Gly-NH2 and Phe-Gly were lZ.9, 31.1, and Z9. 4, respectively. A similar comparison of dipeptides with …
Number of citations: 5 link.springer.com
G Bolis, L Di Pace, F Fabrocini - Journal of computer-aided molecular …, 1991 - Springer
Preliminary results of a machine learning application concerning computer-aided molecular design applied to drug discovery are presented. The artificial intelligence techniques of …
Number of citations: 49 link.springer.com
U Eichhorn, AS Bommarius, K Drauz… - Journal of Peptide …, 1997 - Wiley Online Library
… Thermolysin did not accept H-His-NH2 at all, Z-Phe-Ser-NH2 and Z-PheGly-NH2 could only be attained in yields of about 10% within five days. Owing to steric hindrance, …
Number of citations: 47 onlinelibrary.wiley.com
K Breddam - Carlsberg research communications, 1984 - Springer
Abstract Treatment of carboxypeptidase Y with 14 C-iodoacetamide caused a drastic reduction in the peptidase activity towards FA-Phe↓Leu-OH while the esterase activity towards FA-…
Number of citations: 47 link.springer.com
MI Arifa, W Biana, F Fusettib, DB Janssena - Engineering amidases for … - research.rug.nl
peptide amidase (SbPam) that can selectively hydrolyze peptide C-terminal carboxamide groups was cloned from Glycin max (soybean). SbPam is 54 kDa monomeric protein, has a …
Number of citations: 2 research.rug.nl
S Salvadori, M Marastoni, G Balboni… - Journal of medicinal …, 1985 - ACS Publications
We studied the effect of partial retro-inverso modification of selected peptide bonds of N-terminal tetrapeptide analogues of dermorphin (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2). Among …
Number of citations: 28 pubs.acs.org
D Konopińska, F Muzalewski - Molecular and Cellular Biochemistry, 1983 - Springer
In this paper, the literature of the past few years on the application of the proteolytic enzymes in peptide synthesis is summarized. The principle is sound and peptide synthesis for …
Number of citations: 22 link.springer.com

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